4-bromo-8-(2,2,2-trifluoroethoxy)quinoline
Description
Properties
CAS No. |
1774513-60-8 |
|---|---|
Molecular Formula |
C11H7BrF3NO |
Molecular Weight |
306.08 g/mol |
IUPAC Name |
4-bromo-8-(2,2,2-trifluoroethoxy)quinoline |
InChI |
InChI=1S/C11H7BrF3NO/c12-8-4-5-16-10-7(8)2-1-3-9(10)17-6-11(13,14)15/h1-5H,6H2 |
InChI Key |
IYDCGBHWOYNBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)OCC(F)(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 4 Bromo 8 2,2,2 Trifluoroethoxy Quinoline
Reactivity of the Bromine Atom at the C-4 Position
The bromine atom at the C-4 position of the quinoline (B57606) ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the quinoline's nitrogen atom, which activates the C-4 position for various reactions.
Nucleophilic Displacement Reactions (SNAr)
The C-4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the presence of the nitrogen atom in the heterocyclic ring. A variety of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This type of reaction is a common strategy for introducing diverse functional groups at this position. researchgate.netmdpi.com For instance, reactions with amines, thiols, or alkoxides can introduce new substituents. mdpi.com
The general scheme for an SNAr reaction at the C-4 position is depicted below:
Scheme 1: General Nucleophilic Aromatic Substitution (SNAr) at the C-4 PositionReactivity with Organometallic Reagents for Further Functionalization
The bromine atom at C-4 facilitates various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This method is widely used to introduce aryl or vinyl substituents at the C-4 position. researchgate.netlibretexts.org The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Organoboron Reagent | Catalyst | Base | Product |
|---|---|---|---|
| Arylboronic acid | Pd(PPh3)4 | Na2CO3 | 4-Aryl-8-(2,2,2-trifluoroethoxy)quinoline |
| Vinylboronic acid | PdCl2(dppf) | K3PO4 | 4-Vinyl-8-(2,2,2-trifluoroethoxy)quinoline |
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-4 position and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This method is valuable for synthesizing alkynyl-substituted quinolines. libretexts.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the bromoquinoline with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for introducing a wide range of amino groups at the C-4 position. chemspider.comresearchgate.net
Chemical Behavior of the 2,2,2-Trifluoroethoxy Group
The 2,2,2-trifluoroethoxy group at the C-8 position significantly influences the electronic properties and stability of the quinoline ring.
Influence on Aromaticity and Electron Density of the Quinoline Ring
The highly electronegative fluorine atoms in the trifluoroethoxy group exert a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the quinoline ring system. quora.com This deactivation can influence the regioselectivity of electrophilic substitution reactions on the carbocyclic ring. The presence of such a group can also affect the basicity of the quinoline nitrogen.
Stability in Diverse Reaction Environments
The 2,2,2-trifluoroethoxy group is generally stable under a variety of reaction conditions, including those employed for nucleophilic substitutions and palladium-catalyzed cross-coupling reactions at the C-4 position. acs.org Its stability is attributed to the strength of the carbon-fluorine bonds. rsc.org This robustness allows for the selective functionalization of the C-4 position without affecting the C-8 substituent.
Electrophilic and Nucleophilic Substitution Patterns on the Quinoline Heterocycle
The inherent electronic properties of the quinoline ring system, further modulated by the substituents, dictate the preferred positions for electrophilic and nucleophilic attack.
Electrophilic Substitution: In general, electrophilic substitution on the quinoline ring occurs preferentially on the carbocyclic (benzene) ring, which is more electron-rich than the heterocyclic (pyridine) ring. quimicaorganica.org The most favored positions are typically C-5 and C-8. quimicaorganica.orgquora.comvaia.com The presence of the electron-withdrawing 2,2,2-trifluoroethoxy group at C-8 would likely disfavor electrophilic attack at that position and potentially direct incoming electrophiles to the C-5 position.
Nucleophilic Substitution: Nucleophilic attack is favored on the electron-deficient heterocyclic ring. rsc.orgnih.gov The C-2 and C-4 positions are the most susceptible to nucleophilic substitution due to the activating effect of the ring nitrogen. rsc.orgrsc.org In the case of this compound, the C-4 position is pre-activated for nucleophilic attack by the presence of the good leaving group, bromine.
Oxidation and Reduction Pathways of the Quinoline Core
The reactivity of the quinoline core in this compound towards oxidation and reduction is influenced by the electronic nature of its substituents. The 2,2,2-trifluoroethoxy group at the C8 position is strongly electron-withdrawing, which is expected to decrease the electron density of the entire ring system, making it more resistant to oxidation and more susceptible to reduction compared to unsubstituted quinoline.
Oxidation: The oxidation of quinolines can proceed via several pathways, including the formation of N-oxides or the oxidative degradation of the carbocyclic ring. For quinolines, oxidation often occurs at the nitrogen atom to form the corresponding quinoline N-oxide. rsc.orgresearchgate.net The presence of the electron-withdrawing 8-(2,2,2-trifluoroethoxy) group would likely make the nitrogen atom less nucleophilic and therefore, more difficult to oxidize compared to quinolines with electron-donating groups. However, N-oxide formation is still a plausible transformation under appropriate oxidizing conditions. Another potential oxidation pathway involves the oxidative functionalization at the C5 and C8 positions, which are generally the most reactive sites for electrophilic attack on the quinoline ring. youtube.com The oxidation of 8-hydroxyquinoline (B1678124) to quinoline-5,8-dione is a known transformation, suggesting that the C5 and C8 positions are susceptible to oxidation. rsc.orgresearchgate.net
Reduction: The reduction of the quinoline ring system typically leads to the formation of 1,2,3,4-tetrahydroquinolines. acs.orgpsu.eduacs.orgresearchgate.net This transformation is often achieved through catalytic hydrogenation using various metal catalysts such as ruthenium, iridium, and gold. psu.eduacs.orgresearchgate.net The electron-deficient nature of the quinoline core in this compound, due to the trifluoroethoxy group, would facilitate this reduction. The hydrogenation is generally chemoselective for the pyridine (B92270) ring of the quinoline system. acs.org Both electron-donating and electron-withdrawing groups on the benzene (B151609) ring of quinolines are generally well-tolerated in these reductions. acs.orgnih.gov Some catalytic systems can even achieve partial reduction to 1,2-dihydroquinolines. nih.gov A tandem reduction and N-trifluoroethylation of quinolines using trifluoroacetic acid and trimethylamine (B31210) borane (B79455) has also been reported, which could be a relevant transformation for this substrate. rsc.org
Below is a table summarizing potential oxidation and reduction reactions based on analogous systems.
| Transformation | Typical Reagents and Conditions | Expected Product | Citation |
|---|---|---|---|
| N-Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide | rsc.orgresearchgate.net |
| Reduction to Tetrahydroquinoline | H₂, Metal Catalyst (e.g., Ru, Ir, Au) | 4-bromo-8-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydroquinoline | acs.orgpsu.eduacs.orgresearchgate.net |
| Partial Reduction to Dihydroquinoline | Cobalt-amido catalyst, H₃N·BH₃ | 4-bromo-8-(2,2,2-trifluoroethoxy)-1,2-dihydroquinoline | nih.gov |
Mechanistic Investigations of Key Transformations
The key transformations of this compound are expected to involve the chemically reactive C4-bromo substituent. These transformations primarily include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Elucidation of Reaction Pathways and Intermediates
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C4 position of the quinoline ring is susceptible to displacement by nucleophiles. The mechanism of SNAr reactions on haloquinolines can proceed through either a stepwise pathway involving a Meisenheimer intermediate or a concerted pathway. The nature of the substrate, nucleophile, and reaction conditions determine the operative mechanism. For many SNAr reactions, a concerted mechanism is now considered more common than the classical stepwise pathway. The electron-withdrawing nature of the quinoline nitrogen and the 8-(2,2,2-trifluoroethoxy) group would activate the C4 position towards nucleophilic attack.
Palladium-Catalyzed Cross-Coupling: The C4-bromo bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions provide a versatile means to introduce new carbon-carbon and carbon-heteroatom bonds at this position. The general catalytic cycle for these reactions involves three key steps:
Role of Catalysts and Reagents in Directing Reactivity
The choice of catalyst and reagents is crucial in controlling the outcome of transformations involving this compound.
In SNAr reactions, the nature of the nucleophile and the base (if required) will dictate the product. Strong nucleophiles will readily displace the bromide. The solvent can also play a significant role in stabilizing intermediates and influencing reaction rates.
In palladium-catalyzed cross-coupling reactions, the ligand on the palladium catalyst is of paramount importance. Different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can dramatically influence the efficiency, selectivity, and substrate scope of the reaction. The choice of base is also critical for the transmetalation step in Suzuki reactions and for regenerating the catalyst in Heck reactions. The table below outlines typical catalysts and reagents for various cross-coupling reactions that would be applicable to this compound.
| Reaction Type | Catalyst | Typical Ligands | Coupling Partner | Base | Citation |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | Arylboronic acid | Na₂CO₃, K₂CO₃, Cs₂CO₃ | nih.gov |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Terminal alkyne | Et₃N, i-Pr₂NH | nih.gov |
| Heck Coupling | Pd(OAc)₂ | (o-tolyl)₃P | Alkene | Et₃N, K₂CO₃ | nih.gov |
Computational and Theoretical Studies of 4 Bromo 8 2,2,2 Trifluoroethoxy Quinoline
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govnih.gov For a molecule like 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline, DFT calculations would typically be performed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. These calculations provide bond lengths, bond angles, and dihedral angles.
No specific DFT studies detailing the optimized structure or electronic properties of this compound were found.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electronic properties.researchgate.netThe energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity.rsc.orgsemanticscholar.orgFor quinoline (B57606) derivatives, the distribution of these orbitals often shows the HOMO localized on the electron-rich parts of the molecule and the LUMO on the electron-deficient regions.researchgate.netrsc.org
A specific HOMO-LUMO analysis for this compound, including energy values and orbital distribution plots, is not available in the searched literature.
Electrostatic Potential Surface Analysis for Reactivity PredictionsA Molecular Electrostatic Potential (MESP) surface map illustrates the charge distribution on a molecule's surface.researchgate.netmdpi.comIt uses a color scale to identify electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack.researchgate.netFor a substituted quinoline, the nitrogen atom and oxygen of the ethoxy group would be expected to be electron-rich sites, while the hydrogen atoms and regions near the electronegative fluorine and bromine atoms would show positive potential.
Specific MESP maps or reactivity predictions based on this analysis for this compound were not found.
Computational Studies on Reaction Mechanisms and Transition StatesComputational chemistry is frequently used to model reaction pathways, identifying intermediate structures and the high-energy transition states that connect them. This analysis helps to understand reaction kinetics and predict the most likely mechanism for a given chemical transformation, such as nucleophilic substitution or cross-coupling reactions common for bromo-quinolines.google.com
No published computational studies on the reaction mechanisms or transition states involving this compound could be located.
Molecular Modeling and Conformation Analysis
Molecular modeling would be employed to study the different possible spatial arrangements (conformations) of the 2,2,2-trifluoroethoxy side chain relative to the quinoline ring. Due to the rotation around the C-O and C-C bonds of the side chain, multiple conformers can exist. Computational analysis would identify the lowest energy (most stable) conformers and the energy barriers between them, which is important for understanding how the molecule's shape influences its interactions.
A specific conformational analysis for this compound is absent from the available literature.
Investigation of Intermolecular Interactions
This area of study focuses on the non-covalent forces between molecules, such as hydrogen bonding, π-π stacking, and halogen-π interactions. acs.org For the title compound, potential interactions could include:
Hydrogen Bonding: The nitrogen atom of the quinoline ring and the oxygen of the ethoxy group could act as hydrogen bond acceptors.
π-π Stacking: The aromatic quinoline ring system can stack with other aromatic rings.
C-F...π Contacts: Interactions between the electron-rich π system of the quinoline ring and the electrophilic carbon of the C-F bonds are possible.
Halogen Bonding: The bromine atom could potentially act as a halogen bond donor.
No specific studies investigating the intermolecular interaction patterns of this compound were identified.
Prediction of Spectroscopic Parameters (Methodological Focus)
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), can predict spectroscopic data like NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.govresearchgate.net These theoretical predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. The methodology would involve calculating the properties for the optimized molecular structure and often using a scaling factor to better match experimental results.
There are no available studies that focus on the methodological prediction of spectroscopic parameters for this compound.
Applications in Advanced Organic Synthesis and Functional Material Sciences
Building Block for Complex Heterocyclic Structures
The strategic placement of the bromo and trifluoroethoxy substituents on the quinoline (B57606) ring system makes this compound a potentially valuable precursor in organic synthesis.
The bromine atom at the C4 position of the quinoline ring is a key functional handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, would likely allow for the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, respectively. This functionalization would enable the generation of a library of novel quinoline derivatives. The synthesis of various functionalized quinolines from bromo-quinoline precursors is a well-established strategy in organic chemistry. nih.govresearchgate.net
Furthermore, the synthesis of 8-alkoxy-substituted quinolines has been documented, suggesting a plausible synthetic route to the parent compound itself through the etherification of 4-bromo-8-hydroxyquinoline with 2,2,2-trifluoroethanol (B45653). nih.govnih.gov This highlights the accessibility of the core structure for further derivatization.
Multicomponent reactions (MCRs), which allow for the formation of complex products in a single step from three or more starting materials, are a powerful tool in modern organic synthesis. iipseries.org While no specific MCRs involving 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline have been reported, its structural motifs suggest potential for its use in such reactions. For instance, the quinoline nitrogen could act as a basic center or a nucleophile, while the bromo-substituent could participate in subsequent transformations, leading to the rapid construction of intricate molecular architectures.
Catalysis and Ligand Design Applications
Quinoline derivatives are widely recognized for their ability to act as ligands for various metal catalysts. The nitrogen atom of the quinoline ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting catalyst. The presence of the electron-withdrawing trifluoroethoxy group and the sterically influential bromine atom in this compound could lead to the development of novel ligands with unique catalytic activities.
Development of Functional Materials and Probes
The inherent photophysical properties of the quinoline ring system make it an attractive scaffold for the development of functional materials.
Quinoline-based molecules are frequently used as the core of fluorescent probes for the detection of various analytes and for bio-imaging applications. The fluorescence properties of these probes can be modulated by the introduction of different substituents. The trifluoroethoxy group, in particular, could influence the emission wavelength and quantum yield. The bromo substituent provides a convenient point for attaching other molecular fragments to create more sophisticated probes or to integrate the quinoline unit into larger optical materials.
The application of quinoline derivatives in dye-sensitized solar cells (DSSCs) and chemical sensors is an active area of research. In DSSCs, quinoline-based dyes can act as sensitizers, absorbing light and injecting electrons into a semiconductor material. The electronic properties conferred by the trifluoroethoxy and bromo groups could potentially enhance the performance of such devices. Similarly, the chelating ability of the quinoline nitrogen, combined with the electronic influence of the substituents, makes this compound a candidate for the development of novel chemosensors for the detection of metal ions or other species.
Advanced Organic Materials Research (e.g., liquid crystal related structures)
The quest for novel liquid crystalline materials has led researchers to explore a vast array of molecular architectures. The fundamental principle guiding the design of liquid crystals is the induction of mesomorphic phases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. The molecular geometry and intermolecular interactions are critical determinants of this behavior. Quinoline derivatives, with their inherent rigidity, are promising candidates for the core structure of liquid crystals.
Research into 2-phenylquinolines bearing alkyl or alkoxyl substituents has demonstrated their capacity to form nematic mesophases. tandfonline.comtandfonline.com These phases are characterized by long-range orientational order of the molecules. The thermal stability of these quinoline-based liquid crystals has been found to be superior to that of comparable Schiff bases, a well-established class of liquid crystals. tandfonline.com This enhanced stability is attributed to the increased rigidity of the quinoline ring system compared to the N=CH linkage in Schiff bases. tandfonline.com
The introduction of a trifluoroethoxy group, such as in this compound, is expected to significantly influence its potential liquid crystalline properties. The trifluoromethyl group is known to impact intermolecular interactions, which can, in turn, affect the formation and stability of mesophases. While direct studies on the liquid crystalline properties of this compound are not extensively documented, the synthesis of various quinoline-based structures with mesomorphic properties provides a strong basis for its potential in this area. researchgate.net For instance, the synthesis of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines has been reported to yield materials with nematic phases. researchgate.net
The following table provides examples of quinoline derivatives that have been investigated for their liquid crystalline properties:
| Compound Name | Mesophase Observed | Reference |
| 2-(p-ethoxyphenyl)-6-n-butylquinoline | Nematic | tandfonline.com |
| 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl)quinolines | Nematic | researchgate.net |
| 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines | Nematic | researchgate.net |
The exploration of halogenated quinolines in liquid crystal research further underscores the potential of this compound. The position and nature of the halogen substituent can fine-tune the molecular packing and electronic properties, which are crucial for the formation of specific mesophases.
Structure-Property Relationships in Non-Biological Contexts
The relationship between the molecular structure of a compound and its macroscopic properties is a fundamental concept in materials science. In the context of this compound, the interplay between the quinoline core, the bromo substituent, and the trifluoroethoxy group dictates its behavior in various non-biological applications, including its potential as a component in organic light-emitting diodes (OLEDs), solar cells, and sensors.
The presence of the bromine atom at the 4-position of the quinoline ring in this compound provides a reactive handle for further functionalization through cross-coupling reactions. ossila.com This allows for the extension of the π-conjugated system, a common strategy for tuning the optical and electronic properties of organic materials. For instance, dihalogenated quinolines are used in the synthesis of dyes for OLEDs and solar cells. ossila.com The bromo substituent's position can influence the reactivity and the final properties of the resulting material.
The trifluoroethoxy group at the 8-position also plays a crucial role. The electron-withdrawing nature of the fluorine atoms can modulate the electron density of the quinoline ring system, thereby affecting its photophysical properties such as fluorescence. Furthermore, the trifluoroethoxy group can influence the solubility and processing characteristics of the material, which are important considerations for device fabrication.
The table below summarizes the key structural features of this compound and their expected influence on its properties in non-biological contexts:
| Structural Feature | Expected Influence on Properties |
| Quinoline Core | Provides rigidity and a π-conjugated system, forming the basis for electronic and optical properties. |
| 4-Bromo Substituent | Acts as a reactive site for further chemical modification (e.g., cross-coupling reactions) to tailor properties. Influences electronic properties through its inductive effect. |
| 8-(2,2,2-Trifluoroethoxy) Group | Modulates electronic properties due to the electron-withdrawing nature of fluorine atoms. Can influence intermolecular interactions (e.g., C—F⋯π contacts) and solid-state packing. Affects solubility and processability. |
In essence, the specific substitution pattern of this compound creates a molecule with a unique combination of reactivity, electronic character, and potential for self-assembly, making it a compelling target for research in advanced organic materials.
Future Directions and Emerging Research Perspectives
Innovations in Green and Sustainable Synthetic Routes
Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, toxic reagents, and lengthy reaction times, leading to significant environmental concerns. rsc.orgsigmaaldrich.com The future of synthesizing 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline and its derivatives lies in the adoption of green and sustainable chemistry principles.
Emerging research focuses on several key areas to improve the environmental footprint of quinoline synthesis:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of various quinoline derivatives. rsc.orgresearchgate.netresearchgate.netdergipark.org.tr Microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. researchgate.netresearchgate.net For the synthesis of the target compound, a microwave-assisted approach could be envisioned for the key cyclization or substitution steps, potentially using greener solvents like water or ethanol. nih.gov
Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and precise control over reaction parameters. nih.govacs.org The synthesis of quinolines, including a tandem photoisomerization-cyclization process, has been successfully demonstrated in flow reactors. nih.govtandfonline.com Adapting the synthesis of this compound to a flow system could lead to a more efficient and automated production process.
Green Catalysts: The development of reusable and environmentally benign catalysts is a cornerstone of green chemistry. Nanocatalysts, solid acid catalysts like Nafion NR50, and inexpensive metal catalysts such as those based on iron or bismuth are being explored for quinoline synthesis to replace traditional hazardous catalysts. nih.govmdpi.combldpharm.comnih.gov For instance, an iron-catalyzed dehydrogenative cycloaddition offers a more sustainable alternative for constructing the quinoline core. mdpi.com
Alternative Solvents: The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. Research is actively exploring the use of greener alternatives such as water, glycerol, or bio-derived solvents like γ-valerolactone for quinoline synthesis. sigmaaldrich.comnih.gov Solvent-free reaction conditions are also a highly attractive and sustainable option. sigmaaldrich.comnih.gov
The table below summarizes some green synthetic strategies applicable to quinoline synthesis, which could be adapted for the target molecule.
| Green Chemistry Approach | Key Advantages | Potential Application for Target Compound |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. rsc.orgresearchgate.netresearchgate.netdergipark.org.tr | Accelerating the cyclization or substitution steps in the synthesis. |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. nih.govacs.org | Continuous and automated production. tandfonline.com |
| Green Catalysts | Reusability, reduced toxicity, lower cost. nih.govmdpi.combldpharm.com | Employing nanocatalysts or earth-abundant metal catalysts. mdpi.com |
| Alternative Solvents | Reduced environmental impact and toxicity. sigmaaldrich.comnih.gov | Utilizing water, glycerol, or solvent-free conditions. nih.gov |
Exploration of Novel Reactivity and Unconventional Transformations
The reactivity of this compound is largely dictated by its key functional groups: the C4-bromo substituent and the C8-trifluoroethoxy group. Future research will likely focus on leveraging these groups in novel and unconventional ways.
The bromine atom at the 4-position is a versatile handle for a variety of cross-coupling reactions, which are fundamental for constructing complex molecules. Prominent among these are:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the bromoquinoline with organoboron reagents. This method has been successfully applied to 4-bromoquinolines and other bromo-substituted heterocycles to introduce aryl or vinyl groups. rsc.org
Buchwald-Hartwig Amination: This powerful palladium-catalyzed method allows for the formation of carbon-nitrogen bonds, coupling the bromoquinoline with a wide range of amines. nih.govnih.gov This is a key strategy for synthesizing amino-substituted quinolines, which are prevalent in biologically active compounds. nih.gov
The 2,2,2-trifluoroethoxy group at the 8-position is generally considered to be a stable and robust substituent. Its strong electron-withdrawing nature can influence the electronic properties of the quinoline ring system. While it is often installed and carried through subsequent reaction steps without modification, its potential for unconventional transformations should not be overlooked. Research has shown that the trifluoroethoxy group can be introduced via nucleophilic aromatic substitution and is stable under various conditions, including those for forming quinolinium salts. However, studies have also indicated its inertness towards certain rearrangements, highlighting its stability.
Future research could explore photocatalytic reactions, where the bromo-aromatic moiety could act as a photocatalyst or undergo radical transformations under visible light irradiation. rsc.org Additionally, C-H activation strategies, which have been extensively reviewed for quinolines, could offer new pathways for functionalization, although the existing substituents will strongly influence the regioselectivity of such reactions. researchgate.netresearchgate.net The nitrogen atom and the 8-alkoxy group can act as directing groups, potentially guiding functionalization to other positions on the quinoline ring. researchgate.net
The following table outlines potential transformations for the target compound:
| Reaction Type | Reagent/Catalyst | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-8-(2,2,2-trifluoroethoxy)quinoline |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base nih.govnih.gov | 4-Amino-8-(2,2,2-trifluoroethoxy)quinoline |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-8-(2,2,2-trifluoroethoxy)quinoline |
| Heck Coupling | Alkene, Pd catalyst, base | 4-Alkenyl-8-(2,2,2-trifluoroethoxy)quinoline |
Synergistic Approaches Combining Experimental and Advanced Computational Methodologies
The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating the discovery and optimization of new chemical entities and reactions. For a molecule like this compound, this synergistic approach can provide deep insights into its properties and reactivity.
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure, reactivity, and spectroscopic properties of organic molecules, including a wide range of quinoline derivatives. sigmaaldrich.comresearchgate.nettandfonline.com Computational studies can be employed to:
Predict Reactivity and Regioselectivity: By calculating parameters such as atomic charges, frontier molecular orbital (FMO) energies (HOMO and LUMO), and molecular electrostatic potential (MEP) maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netacs.org This is invaluable for planning synthetic routes and understanding the outcomes of reactions. For example, DFT can help rationalize the regioselectivity of cross-coupling reactions at the C4-bromo position versus potential C-H activation at other sites.
Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of reaction pathways, identifying transition states and intermediates. tandfonline.com This is crucial for understanding the mechanism of known reactions, such as the palladium-catalyzed cross-couplings, and for designing catalysts and reaction conditions for novel transformations.
Interpret Spectroscopic Data: Theoretical calculations of NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis) can aid in the characterization of newly synthesized compounds, helping to confirm their structures. researchgate.net
The synergy between in silico and experimental work creates a feedback loop where computational predictions guide experimental design, and experimental results validate and refine computational models. nih.gov This integrated approach is expected to be instrumental in exploring the full potential of this compound.
Expansion of Applications in Emerging Chemical Technologies
The unique electronic and structural features of this compound make it a promising candidate for applications in various areas of materials science and chemical technology. The quinoline scaffold itself is a privileged structure in materials chemistry, finding use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. rsc.orgmdpi.com
Organic Electronics: Functionalized quinolines have been investigated as active materials in organic electronic devices. rsc.org Their π-conjugated system, which can be extended through cross-coupling reactions at the 4-position, allows for charge transport. The electron-withdrawing trifluoroethoxy group can modulate the HOMO/LUMO energy levels, which is a critical parameter for tuning the performance of materials in OLEDs and OFETs. rsc.org For instance, quinoline derivatives have been used as blue-emitting materials and electron transporters in OLEDs. researchgate.netresearchgate.net The bromo-substituent provides a convenient point for further functionalization to create more complex, high-performance materials.
Chemical Sensors: The quinoline core is a well-known platform for the development of fluorescent chemosensors for the detection of metal ions and anions. nih.govnih.gov The nitrogen atom and the oxygen of the ethoxy group on the target molecule could act as a chelating unit for specific analytes. The fluorescence properties of the quinoline ring can be modulated upon binding, leading to a detectable signal. The bromo- and trifluoroethoxy- substituents can be used to fine-tune the selectivity and sensitivity of such sensors.
Pharmaceutical and Agrochemical Scaffolds: While this article does not focus on medicinal applications, it is important to note that the quinoline scaffold is a cornerstone in drug discovery. nih.govbldpharm.com The ability to functionalize the 4-position of this compound through cross-coupling reactions makes it an attractive intermediate for creating libraries of novel compounds for biological screening.
The table below highlights potential applications for derivatives of the target compound:
| Application Area | Potential Role of the Quinoline Derivative | Key Structural Features |
| Organic Light-Emitting Diodes (OLEDs) | Emitter or electron-transport material. researchgate.netresearchgate.netnih.gov | Extended π-conjugation via C4-functionalization, tunable energy levels from the trifluoroethoxy group. |
| Organic Field-Effect Transistors (OFETs) | p-channel or n-channel semiconductor. rsc.org | Planar, extended aromatic system for efficient charge transport. |
| Fluorescent Chemical Sensors | Selective detection of ions or molecules. nih.gov | Chelating N and O atoms, tunable fluorescence properties. |
| Advanced Materials | Building block for functional polymers or dyes. mdpi.com | Reactive bromo-group for polymerization or derivatization. |
Q & A
Q. Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | (triclinic) |
| Unit cell dimensions | |
| - separation | 3.634 Å (quinolinium rings) |
Basic: What safety protocols are essential for handling this compound?
Answer:
Handling Precautions:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for manipulations .
- Ventilation: Ensure adequate airflow to prevent vapor accumulation.
- Storage: Keep in airtight containers at , protected from light and moisture .
Emergency Measures:
- Skin Contact: Rinse with copious water for 15 minutes; seek medical attention if irritation persists.
- Inhalation: Move to fresh air; administer oxygen if necessary.
Advanced: How do substituents influence supramolecular assembly in solid-state structures?
Answer:
The trifluoroethoxy and bromo groups dictate packing via:
- Electrostatic Effects: Electron-withdrawing and enhance dipole interactions.
- Non-Covalent Interactions:
- interactions stabilize columnar structures.
- - stacking enables 2D/3D framework formation .
Research Implications:
- Design of metal-organic frameworks (MOFs) or coordination polymers.
- Tailoring solubility for pharmaceutical cocrystals.
Advanced: What mechanistic insights govern bromine substitution in cross-coupling reactions?
Answer:
The 4-bromo group facilitates:
- Suzuki-Miyaura Coupling: Reacts with aryl boronic acids (, , refluxing toluene).
- Buchwald-Hartwig Amination: Forms C–N bonds with amines (, ) .
Challenges:
- Steric hindrance from the 8-trifluoroethoxy group may reduce reaction yields.
- Optimize catalyst loading (1–5 mol%) and ligand choice.
Advanced: How can spectroscopic methods elucidate electronic effects of substituents?
Answer:
Q. Table 2: Key Spectroscopic Data
| Technique | Observation |
|---|---|
| (CDCl) | 8.9 (d, H-2), 7.6 (m, H-5–H-7) |
| -58.2 (s, ) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
